tert-Butyl 3-(hydroxymethyl)-7,8-dihydro-4H-[1,2,3]triazolo[1,5-a][1,4]diazepine-5(6H)-carboxylate
Overview
Description
Tert-Butyl 3-(hydroxymethyl)-7,8-dihydro-4H-[1,2,3]triazolo[1,5-a][1,4]diazepine-5(6H)-carboxylate is a complex organic compound characterized by its intricate molecular structure
Mechanism of Action
Target of Action
The primary target of this compound is the benzodiazepine (BZD) receptors . These receptors are part of the GABA_A receptor complex, which is the major inhibitory neurotransmitter receptor in the brain .
Mode of Action
The compound interacts with the BZD-binding site of the GABA_A receptor . This interaction enhances the effect of the neurotransmitter GABA on the GABA_A receptor, resulting in an increase in the frequency of chloride channel opening . This leads to an influx of chloride ions, causing hyperpolarization of the neuron and resulting in an inhibitory effect on neurotransmission .
Biochemical Pathways
The compound affects the GABAergic pathway, which is one of the main inhibitory pathways in the central nervous system . By enhancing the effect of GABA at the GABA_A receptor, the compound increases inhibitory neurotransmission, which can lead to effects such as sedation, anxiolysis, muscle relaxation, and anticonvulsant activity .
Result of Action
The compound exhibits high anticonvulsant activity, comparable to or better than the standard drug diazepam . It has been shown to be effective in tests of pentylenetetrazole (PTZ)- and maximal electroshock (MES)-induced seizures in mice .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-(hydroxymethyl)-7,8-dihydro-4H-[1,2,3]triazolo[1,5-a][1,4]diazepine-5(6H)-carboxylate typically involves multiple steps, starting with the construction of the triazolodiazepine core. Common synthetic routes include the use of azides and alkyne coupling reactions, often facilitated by copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or other transition metal-catalyzed processes.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow chemistry and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and chromium(VI) compounds.
Reduction: Reduction reactions may involve the use of lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and strong bases.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced analogs, and substituted variants of the original compound.
Scientific Research Applications
Chemistry: In the field of chemistry, tert-Butyl 3-(hydroxymethyl)-7,8-dihydro-4H-[1,2,3]triazolo[1,5-a][1,4]diazepine-5(6H)-carboxylate is used as a building block for the synthesis of more complex molecules. Its triazolodiazepine core makes it a valuable intermediate in the construction of pharmaceuticals and other bioactive compounds.
Biology: In biological research, this compound is utilized to study the interactions of triazolodiazepines with various biological targets. It serves as a tool to investigate the binding affinity and selectivity of these compounds towards receptors and enzymes.
Medicine: The potential medicinal applications of this compound include its use as a lead compound in drug discovery. Its structural features may contribute to the development of new therapeutic agents for treating various diseases.
Industry: In the chemical industry, this compound is employed in the synthesis of advanced materials and specialty chemicals. Its unique properties make it suitable for applications in coatings, adhesives, and other industrial products.
Comparison with Similar Compounds
Tert-Butyl 3-(hydroxymethyl)azetidine-1-carboxylate: This compound shares a similar structural motif but differs in the presence of the triazolodiazepine ring system.
Tert-Butyl 3-(hydroxymethyl)phenethylcarbamate: Another related compound with a phenethyl group instead of the triazolodiazepine core.
Uniqueness: Tert-Butyl 3-(hydroxymethyl)-7,8-dihydro-4H-[1,2,3]triazolo[1,5-a][1,4]diazepine-5(6H)-carboxylate stands out due to its unique combination of functional groups and structural features, which contribute to its diverse applications and biological activities.
Properties
IUPAC Name |
tert-butyl 3-(hydroxymethyl)-4,6,7,8-tetrahydrotriazolo[1,5-a][1,4]diazepine-5-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N4O3/c1-12(2,3)19-11(18)15-5-4-6-16-10(7-15)9(8-17)13-14-16/h17H,4-8H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCLNGWUNMVHGGS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCN2C(=C(N=N2)CO)C1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901105634 | |
Record name | 4H-[1,2,3]Triazolo[1,5-a][1,4]diazepine-5(6H)-carboxylic acid, 7,8-dihydro-3-(hydroxymethyl)-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901105634 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1250997-43-3 | |
Record name | 4H-[1,2,3]Triazolo[1,5-a][1,4]diazepine-5(6H)-carboxylic acid, 7,8-dihydro-3-(hydroxymethyl)-, 1,1-dimethylethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1250997-43-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4H-[1,2,3]Triazolo[1,5-a][1,4]diazepine-5(6H)-carboxylic acid, 7,8-dihydro-3-(hydroxymethyl)-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901105634 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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